3-(4-Methylphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole
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Overview
Description
3-(4-Methylphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole is a complex organic compound that features a pyrazole ring substituted with a 4-methylphenyl group, a methylsulfonyl group, and a thiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a hydrazone intermediate, followed by cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole can undergo various chemical reactions, including:
Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorosulfonic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-yl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
3-(4-Methylphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl) indole derivatives: These compounds share the methylsulfonylphenyl group and have been studied for their antimicrobial and anti-inflammatory activities.
Fluorinated pyridines: These compounds have similar structural features and are used in various biological applications.
Uniqueness
3-(4-Methylphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-methylphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-11-5-7-12(8-6-11)14-10-13(15-4-3-9-20-15)16-17(14)21(2,18)19/h3-9,14H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORILTZMNVMPFAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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